1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a nitro group attached to a benzene ring, which is further connected to a methyl group and an indole ring system. The presence of the nitro group makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Nitration Reaction: The starting material, benzene, undergoes nitration to introduce the nitro group, forming 4-nitrophenol.
Reduction Reaction: The nitro group in 4-nitrophenol is reduced to an amino group, resulting in 4-aminophenol.
Methylation Reaction: The amino group in 4-aminophenol is methylated to form 4-nitroaniline.
Indole Synthesis: The indole ring system is constructed by reacting 4-nitroaniline with a suitable indole precursor under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Nitroso compounds, nitrophenols, and carboxylic acids.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated compounds and other substituted benzene derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity to biological targets. The indole ring system is known to interact with various enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole is unique due to its specific structural features. Similar compounds include:
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Nitroaniline: A compound with a nitro group attached to an aniline ring.
Indole derivatives: Various indole-based compounds with different substituents.
These compounds share similarities in their nitro group and indole ring system but differ in their functional groups and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWXVHVAONPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673698 |
Source
|
Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65797-55-9 |
Source
|
Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.